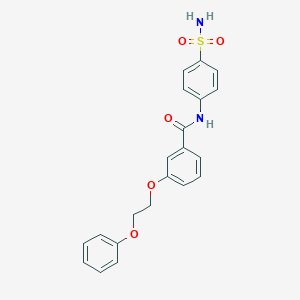

![molecular formula C16H18N2O3 B268329 N-{4-[(butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268329.png)

N-{4-[(butylamino)carbonyl]phenyl}-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{4-[(butylamino)carbonyl]phenyl}-2-furamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule was first synthesized by Bayer AG in 2003 and has since been extensively studied for its ability to modulate the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway.

Mechanism of Action

BAY 41-2272 acts by stimulating the soluble guanylate cyclase (sGC) enzyme, which is responsible for the production of cGMP. This cyclic nucleotide then activates protein kinase G (PKG), leading to the phosphorylation of various target proteins that mediate the physiological effects of N-{4-[(butylamino)carbonyl]phenyl}-2-furamide signaling.

Biochemical and Physiological Effects:

The activation of the N-{4-[(butylamino)carbonyl]phenyl}-2-furamide pathway by BAY 41-2272 leads to a wide range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells. These effects are mediated by the activation of PKG, which regulates the activity of ion channels, enzymes, and transcription factors.

Advantages and Limitations for Lab Experiments

One of the main advantages of BAY 41-2272 is its high potency and selectivity for sGC, which makes it a useful tool for studying the N-{4-[(butylamino)carbonyl]phenyl}-2-furamide signaling pathway in vitro and in vivo. However, one limitation of this molecule is its relatively short half-life, which requires frequent dosing in animal models and may limit its therapeutic potential.

Future Directions

There are several areas of future research that could further elucidate the therapeutic potential of BAY 41-2272. These include the development of more potent and selective sGC activators, the investigation of the effects of BAY 41-2272 on other signaling pathways, and the exploration of its potential use in combination with other drugs for the treatment of various diseases. Additionally, the development of novel drug delivery systems that could improve the pharmacokinetics of BAY 41-2272 could enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of BAY 41-2272 involves the condensation of 4-aminobenzoic acid with butyl isocyanate, followed by the cyclization of the resulting intermediate with furfurylamine. This method yields a white crystalline powder with a melting point of 169-171°C.

Scientific Research Applications

BAY 41-2272 has been shown to have a wide range of potential therapeutic applications, including the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. This molecule acts as a potent activator of the N-{4-[(butylamino)carbonyl]phenyl}-2-furamide signaling pathway, which plays a crucial role in the regulation of vascular tone, platelet aggregation, and smooth muscle relaxation.

properties

Product Name |

N-{4-[(butylamino)carbonyl]phenyl}-2-furamide |

|---|---|

Molecular Formula |

C16H18N2O3 |

Molecular Weight |

286.33 g/mol |

IUPAC Name |

N-[4-(butylcarbamoyl)phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C16H18N2O3/c1-2-3-10-17-15(19)12-6-8-13(9-7-12)18-16(20)14-5-4-11-21-14/h4-9,11H,2-3,10H2,1H3,(H,17,19)(H,18,20) |

InChI Key |

XLPWXXJQWIERPR-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)

![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268248.png)

![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)

![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)

![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)

![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)

![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)